Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate
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Overview
Description
Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a derivative of cyclohexane, featuring two ketone groups and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate can be synthesized through various methods. One common approach involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with methyl chloroformate under basic conditions . The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups enable it to participate in various biochemical reactions, including enzyme inhibition and substrate binding. These interactions can modulate metabolic pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: This compound has similar structural features but differs in the position of the carboxylate groups.
Methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate: This compound has a similar core structure but lacks one of the ketone groups.
Uniqueness
Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-10(2)4-6(11)8(7(12)5-10)9(13)14-3/h8H,4-5H2,1-3H3 |
InChI Key |
HGMJETQBLLVMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)OC)C |
Origin of Product |
United States |
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